RO4583298
Description
Properties
CAS No. |
825643-56-9 |
|---|---|
Molecular Formula |
C30H30F7N3O3 |
Molecular Weight |
613.58 |
IUPAC Name |
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C30H30F7N3O3/c1-16-9-20(31)5-6-21(16)22-13-26(40-8-7-25(42)24(40)15-41)38-14-23(22)39(4)27(43)28(2,3)17-10-18(29(32,33)34)12-19(11-17)30(35,36)37/h5-6,9-14,24-25,41-42H,7-8,15H2,1-4H3/t24-,25+/m1/s1 |
InChI Key |
QOOXCQFWUYVSGU-RPBOFIJWSA-N |
SMILES |
CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=C(C3=CC=C(F)C=C3C)C=C(N4[C@H](CO)[C@@H](O)CC4)N=C2)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO4583298; RO-4583298; RO 4583298 |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that RO4583298 effectively inhibits neurokinin-induced responses in various experimental setups:
- Radioligand Binding : High-affinity binding was observed for both NK1 and NK3 receptors across different species, including humans and rodents.
- Electrophysiological Studies : The compound was shown to inhibit the senktide-induced potentiation of dopaminergic neuronal activity in guinea pig midbrain slices, indicating its potential impact on dopaminergic signaling pathways involved in mood regulation.
In Vivo Efficacy
In vivo experiments have further established the efficacy of this compound:
- Behavioral Models : The compound successfully reversed GR73632-induced foot tapping in gerbils (a model for NK1 receptor activity) and senktide-induced tail whips in mice (modeling NK3 receptor activity). These results suggest that this compound can effectively modulate behaviors associated with neurokinin receptor activation.
Applications in Psychiatric Disorders
The primary application of this compound lies within the realm of psychiatric medicine, specifically for conditions such as schizophrenia. The dual antagonism of NK1 and NK3 receptors may address a broader spectrum of symptoms than traditional antipsychotics, which typically target dopamine receptors alone.
Potential Benefits
- Comprehensive Symptom Management : By targeting both receptor types, this compound may alleviate both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal) more effectively.
- Reduced Side Effects : Compared to existing treatments, the unique mechanism of action may result in fewer side effects, improving patient compliance and quality of life.
Comparative Analysis with Other Antipsychotics
| Feature | This compound | Traditional Antipsychotics |
|---|---|---|
| Receptor Targets | NK1, NK3 | Primarily D2 |
| Symptom Coverage | Positive & Negative Symptoms | Primarily Positive Symptoms |
| Side Effect Profile | Potentially Favorable | Often Significant |
| Duration of Action | Long-lasting | Varies |
Case Studies and Research Findings
Several studies have documented the pharmacological effects and potential applications of this compound:
- Study on Schizophrenia Treatment : A study published in 2011 characterized this compound's pharmacological profile and suggested its utility as a research tool for understanding neurokinin receptor roles in psychiatric disorders .
- Preclinical Evaluations : Further evaluations have indicated that compounds like this compound could serve as promising candidates for future clinical trials aimed at addressing unmet needs in schizophrenia treatment .
- Potential for Broader Applications : While primarily focused on psychiatric disorders, the modulation of neurokinin pathways suggests possible applications in other areas, such as pain management and substance use disorders.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
RO4583298 binds with high affinity to NK₁ (human pKi: 9.14) and NK₃ (human pKi: 8.54) receptors, showing 90- and 22-fold selectivity over NK₂, respectively . It uniquely retains high affinity in rodents (mouse NK₃ pKi: 8.30; rat NK₃ pKi: 8.44), overcoming species-specific limitations of earlier antagonists .
Osanetant and Talnetant (selective NK₃ antagonists) exhibit lower rodent affinity (e.g., osanetant rat NK₃ pKi: 6.7 vs. human pKi: 8.5) due to residue differences (e.g., Met134 in human NK₃ vs. Val121 in rodents) . They lack significant NK₁ activity, limiting their therapeutic breadth.
Table 1: Binding Affinities (pKi) of NK Antagonists
| Compound | NK₁ (Human) | NK₃ (Human) | NK₃ (Mouse) | NK₃ (Rat) |
|---|---|---|---|---|
| This compound | 9.14 | 8.54 | 8.30 | 8.44 |
| Osanetant | <6 | 8.50 | 6.68 | 6.70 |
| Talnetant | <6 | 8.20 | 6.97 | 6.80 |
| Aprepitant | 9.80 | <6 | <6 | <6 |
Mechanism of Action
- This compound: Non-competitive, pseudo-irreversible antagonist. Slows receptor dissociation, leading to prolonged suppression of senktide (NK₃ agonist)-induced DA neuron firing in guinea pig substantia nigra . In NK₁ models, it irreversibly blocks GR73632-induced foot tapping in gerbils .
- Osanetant/Talnetant : Competitive antagonists with reversible binding. They partially inhibit senktide-induced effects and require higher doses for sustained efficacy .
- Aprepitant : Competitive NK₁ antagonist with rapid dissociation, necessitating frequent dosing .
In Vitro and In Vivo Efficacy
In Vitro:
- This compound reduces [³H]-inositol phosphate accumulation by 90% in NK₁/NK₃-expressing cells, outperforming osanetant (60% reduction in NK₃-only models) .
In Vivo:
- This compound (oral) achieves full blockade of rabbit foot tapping at 3 mg/kg and mouse tail whips at 10 mg/kg, with plasma concentrations correlating linearly with efficacy .
- Osanetant requires 30 mg/kg to suppress mouse tail whips, reflecting lower rodent affinity .
Table 2: Efficacy in Preclinical Models
| Compound | Rabbit Foot Tapping (ED₅₀) | Mouse Tail Whip (ED₅₀) |
|---|---|---|
| This compound | 1.5 mg/kg | 4.2 mg/kg |
| Osanetant | N/A | 25 mg/kg |
| Talnetant | N/A | 18 mg/kg |
| Aprepitant | 0.8 mg/kg | N/A |
Pharmacokinetics and Selectivity
- This compound has a plasma half-life of 6–8 hours in rodents, supporting once-daily dosing. It shows minimal off-target activity (tested against 64 GPCRs, ion channels) .
- Osanetant/Talnetant exhibit shorter half-lives (2–4 hours) and interact with CYP enzymes, increasing drug-drug interaction risks .
Clinical Implications
This compound’s dual antagonism may synergistically improve schizophrenia symptoms:
Preparation Methods
Precursor Synthesis: Pyridin-3-yl Methylamine
The pyridin-3-yl methylamine precursor is critical. A plausible route involves:
-
Methylation of 3-aminopyridine :
-
Protection/Deprotection (if required) :
Isobutyramide Core Synthesis
The isobutyramide core likely derives from 2-phenylpropanoic acid (isobutyric acid with a phenyl substituent). Steps may include:
-
Fluorination :
-
Activation for Amide Coupling :
Final Amide Coupling
-
Reaction of Acid Chloride with Pyridin-3-yl Methylamine :
-
Purification :
-
Recrystallize the crude product or use column chromatography (e.g., silica gel, hexane/ethyl acetate).
-
Fluorination Strategies
Fluorine atoms enhance metabolic stability and receptor affinity. Potential methods include:
| Method | Reagents/Conditions | Application |
|---|---|---|
| Electrophilic substitution | Selectfluor®, HF, or XeF₂ | Introduce fluorine to aromatic rings |
| Nucleophilic displacement | KF, CsF, or Bu₄N·F·BF₄ | Replace halogens with fluorine |
| Curtius rearrangement | Fluorinated isocyanates | Introduce F via carbamate intermediates |
Example: Fluorination of the phenyl group in the isobutyramide core using Selectfluor® under mild conditions.
Stereochemical Considerations
This compound’s bioactivity depends on stereoelectronics. Key steps may involve:
-
Chiral resolution : Use chiral columns or enzymatic resolution to isolate enantiomers.
-
Asymmetric synthesis : Employ catalysts (e.g., transition metals) for stereoselective bond formation.
Analytical Characterization
Post-synthesis validation includes:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H NMR | Confirm amide and aromatic proton signals | |
| MS (ESI+) | Verify molecular weight (M+H⁺ = 825.6 g/mol) | |
| HPLC | Assess purity (>95%) |
Challenges and Optimization
-
Low yields : Fluorination or coupling steps may require optimization (e.g., solvent, temperature).
-
Scalability : Transition to automated flow chemistry for multi-step syntheses.
Comparative Analysis of Synthetic Approaches
Q & A
Q. What are the key methodologies used to characterize RO4583298’s affinity for NK1 and NK3 receptors in vitro?
this compound’s receptor affinity was assessed using radioligand binding assays (e.g., [³H]-SP for NK1 and [³H]-senktide for NK3) in transfected HEK293 cells and native tissue membranes. Saturation and competition binding experiments revealed high-affinity binding (Ki values in low nM range) for human, gerbil, and guinea pig receptors. Schild analysis and [³H]-inositol phosphate accumulation assays further confirmed its non-competitive, pseudo-irreversible antagonism at NK1 and NK3 receptors .
Q. How does this compound’s in vivo activity correlate with its receptor antagonism?
this compound’s in vivo efficacy was tested using species-specific behavioral models:
- NK1 activity : Blockade of GR73632-induced gerbil foot tapping (GFT) via oral administration, with complete inhibition at 1 mg·kg⁻¹.
- NK3 activity : Dose-dependent suppression of senktide-induced mouse tail whips (MTW), requiring ~20-fold higher doses than NK1 due to partial non-competitive antagonism at rodent NK3 receptors. Plasma concentration thresholds for efficacy were validated via pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What species-specific differences exist in this compound’s antagonism of NK3 receptors?
this compound binds with high affinity to mouse and rat NK3 receptors but exhibits partial non-competitive antagonism, contrasting with full non-competitive inhibition in guinea pigs and primates. This discrepancy is attributed to species-specific receptor conformations and β-arrestin interaction dynamics, which influence receptor recycling and resensitization rates .
Advanced Research Questions
Q. How do contradictory results from Schild analysis and electrophysiological studies inform this compound’s mechanism of action?
Schild analysis in recombinant systems suggested pseudo-irreversible NK1 antagonism, while electrophysiological recordings in guinea pig substantia nigra pars compacta (SNpc) revealed non-competitive inhibition of senktide-induced dopaminergic neuron firing. These contradictions highlight the importance of combining recombinant assays with native tissue models to capture receptor behavior in physiological contexts .
Q. What experimental strategies address the challenge of this compound’s partial antagonism in rodent NK3 models?
Researchers can:
Q. How do β-arrestin interactions explain the divergent resensitization rates of NK1 and NK3 receptors post-RO4583298 antagonism?
NK1 receptors exhibit high-affinity β-arrestin binding, leading to slow recycling (>2 hours), whereas NK3 receptors rapidly resensitize (<30 minutes) due to weak β-arrestin interactions. This mechanistic difference underpins this compound’s prolonged NK1 vs. transient NK3 inhibition in vivo, as shown in gerbil GFT and mouse MTW models .
Q. What are the implications of this compound’s dual antagonism for schizophrenia research?
Dual NK1/NK3 blockade may synergistically modulate dopaminergic and serotonergic pathways:
- NK3 inhibition reduces mesolimbic dopamine hyperactivity (linked to psychosis).
- NK1 antagonism improves mood and cognitive symptoms via prefrontal cortex modulation. Experimental validation requires cross-species behavioral assays (e.g., prepulse inhibition in rodents) and electrophysiological monitoring of ventral tegmental area (VTA) neurons .
Methodological Considerations
Q. How can researchers validate this compound’s non-competitive antagonism in new experimental systems?
- Perform Schild analysis with varying agonist concentrations to detect non-parallel rightward shifts.
- Use washout experiments to assess reversibility: Pseudo-irreversible antagonists (like this compound) show prolonged receptor occupancy despite agonist removal.
- Combine radioligand dissociation assays with molecular modeling to map binding kinetics to receptor pockets .
Q. What controls are critical when interpreting this compound’s effects on dopaminergic neuron activity?
- Include quinpirole (D2 receptor agonist) to confirm neuron identity via hyperpolarization.
- Use selective NK1/NK3 agonists (e.g., GR73632 for NK1, senktide for NK3) to isolate receptor-specific effects.
- Validate electrophysiological findings with microdialysis to measure extracellular dopamine levels .
Data Interpretation and Conflict Resolution
Q. How should researchers reconcile this compound’s high in vitro affinity with variable in vivo efficacy?
- Account for species differences : this compound’s partial NK3 antagonism in rodents necessitates cautious extrapolation to primates.
- Model blood-brain barrier penetration : this compound’s CNS efficacy depends on unbound plasma concentrations, which can be quantified via LC-MS/MS.
- Use genetic knockout models to confirm target engagement in behavioral assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
